6-(3,5-Dichlorophenyl)pyrimidin-4-ol
Overview
Description
“6-(3,5-Dichlorophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H6Cl2N2O and a molecular weight of 241.07 g/mol. It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a phenyl ring with two chlorine atoms at the 3rd and 5th positions.
Scientific Research Applications
Synthesis and Biological Activities
Anti-inflammatory and Analgesic Activities : Derivatives of pyrimidin-4-ol, specifically those with chlorophenyl substitution, have shown significant anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring plays a crucial role in these activities. One study concluded that 6-(4-chlorophenyl)-4-(4-fluoro-3- methylphenyl)-1,6-dihydropyrimidin-2-ol was the most active compound in this regard (Muralidharan, S. James Raja, Asha Deepti, 2019).
Antihypertensive Effects : A study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including compounds with dichlorophenyl groups, demonstrated that some of these compounds can lower blood pressure in hypertensive rats in a sustained manner at certain doses (L. Bennett et al., 1981).
Antimicrobial and Antitubercular Agents : Pyrimidine-based thiazolidinones and azetidinones, including those with dichlorophenyl groups, have been synthesized and tested for their antimicrobial and antitubercular activities, showing significant potential against various microorganisms (R. Patel et al., 2006).
Chemical Properties and Applications
Corrosion Inhibition : Pyrimidine derivatives, including those with dichlorophenyl substitution, have been investigated for their potential as corrosion inhibitors. These studies utilize both electrochemical techniques and computational methods to demonstrate the effectiveness of these compounds in protecting metals against corrosion in acidic environments (Khaled Abdelazim et al., 2021).
Nonlinear Optical Properties : The study of thiopyrimidine derivatives for their nonlinear optical (NLO) properties has revealed that certain pyrimidine derivatives, including those with chlorobenzyl substitutions, exhibit promising applications in medicine and NLO fields. These studies combine experimental and theoretical approaches to explore the structural parameters and electronic properties of these compounds (A. Hussain et al., 2020).
Future Directions
While specific future directions for “6-(3,5-Dichlorophenyl)pyrimidin-4-ol” are not mentioned in the search results, pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
For instance, pyrazolo[3,4-d]pyrimidine derivatives inhibit CDK2, preventing the progression of the cell cycle and leading to cell growth inhibition .
Biochemical Pathways
If it acts similarly to other pyrazolo[3,4-d]pyrimidine derivatives, it may affect the cell cycle regulation pathway by inhibiting cdk2 . This could lead to downstream effects such as cell growth inhibition.
Result of Action
Similar compounds have been reported to inhibit cell growth, likely through their interaction with targets like cdk2 .
Biochemical Analysis
Biochemical Properties
6-(3,5-Dichlorophenyl)pyrimidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and death . Additionally, it can disrupt cellular metabolism by inhibiting key enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular behavior, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . For instance, studies have shown that high doses of this compound can cause significant toxicity in animal models, affecting various organs and systems .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels . For example, it has been shown to inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to altered metabolic states .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, affecting its localization and overall activity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules, thereby affecting cellular functions .
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-6(2-8(12)3-7)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJWGYECUGKSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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